[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine
Description
2-Amino-1-(4-chlorophenyl)ethylpropylamine is a synthetic amine derivative characterized by a 4-chlorophenyl group attached to a branched ethylamine backbone, with methyl and propylamine substituents. The primary amine and hydrophobic substituents (methyl, propyl) may influence its solubility, bioavailability, and binding affinity compared to analogs .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-N-propylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSIVGUKBUGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Amino-1-(4-chlorophenyl)ethylpropylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors on the cell surface, influencing signal transduction pathways. This compound can interact with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in cellular function.
Cellular Effects
The effects of 2-Amino-1-(4-chlorophenyl)ethylpropylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting neuronal communication. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Amino-1-(4-chlorophenyl)ethylpropylamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. This compound can inhibit or activate enzymes, resulting in altered metabolic pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-chlorophenyl)ethylpropylamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-chlorophenyl)ethylpropylamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal metabolic processes. Threshold effects are often noted, where a specific dosage level must be reached before significant changes in cellular function are observed.
Metabolic Pathways
2-Amino-1-(4-chlorophenyl)ethylpropylamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, it may interact with cofactors that are essential for enzymatic activity, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-chlorophenyl)ethylpropylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolism.
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-chlorophenyl)ethylpropylamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall effects on cellular function.
Biological Activity
The compound 2-Amino-1-(4-chlorophenyl)ethylpropylamine , also known as 1-(4-chlorophenyl)-N-methyl-N-propyl-1,2-ethanediamine, is a significant chemical entity with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 226.75 g/mol
- CAS Number : 1018308-78-5
The structure features a chlorinated aromatic ring, which is known to influence its interaction with biological systems.
Research indicates that 2-Amino-1-(4-chlorophenyl)ethylpropylamine may interact with various neurotransmitter systems. Its structural similarity to other bioactive compounds suggests potential modulation of:
- Nicotinic Acetylcholine Receptors (nAChRs) : It has been observed to act as a positive allosteric modulator at α7 nAChRs, enhancing synaptic transmission and potentially contributing to cognitive enhancement .
- GABA Receptors : The compound may also exhibit activity at GABA receptors, influencing inhibitory neurotransmission .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Type | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | MDCK Cells | 10 | Induction of phospholipidosis |
| Study 2 | Oocytes | 0.14 | Modulation of α7 nAChRs |
Case Studies
- Phospholipidosis Induction :
- Neuropharmacological Effects :
Comparative Analysis with Related Compounds
The biological activity of 2-Amino-1-(4-chlorophenyl)ethylpropylamine can be compared with structurally related compounds:
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)ethylamine | CHClN | Antidepressant properties |
| N,N-Dimethyl-2-chloroethylamine | CHClN | Inhibits phospholipase A2 |
| 2-Amino-1-(4-chlorophenyl)ethylamine | CHClN | Modulates nAChRs and GABA receptors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-(4-Chlorophenyl)ethylamine
Molecular Formula : C₁₅H₂₅ClN₂
Molar Mass : 268.8254 g/mol
Key Structural Differences :
- Amine Substitution: The dimethylamino group in this analog replaces the primary amine and propylamine chain in the target compound. This increases lipophilicity and alters basicity.
| Property | Target Compound | Analog (C₁₅H₂₅ClN₂) |
|---|---|---|
| Primary Functional Group | Primary amine | Tertiary dimethylamino group |
| Lipophilicity (Predicted) | Moderate (due to propyl chain) | High (dimethylamino + branching) |
| Synthetic Complexity | Lower (linear chain) | Higher (branched structure) |
Implications : The tertiary amine in the analog may enhance membrane permeability but reduce polar interactions in biological systems. In contrast, the primary amine in the target compound could facilitate hydrogen bonding, improving target engagement .
Functional Analog: Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
Molecular Formula : C₁₄H₁₅ClN₂O₂
Key Structural Differences :
- Functional Groups : The ester group (-COOEt) and methyl-imidazole substituent confer distinct electronic properties.
| Property | Target Compound | Imidazole Analog |
|---|---|---|
| Bioactivity | Not reported | Sirtuin inhibition (IC₅₀ < 10 µM) |
| Binding Affinity | Unknown | High docking scores (Glide: -9.2) |
| Therapeutic Potential | Hypothesized for CNS targets | Anti-cancer (NSCLC cell lines) |
Implications : The 4-chlorophenyl group is conserved in both compounds, suggesting its role in hydrophobic interactions. However, the imidazole core in the analog enables stronger inhibition of sirtuins, highlighting how heterocyclic systems enhance bioactivity despite structural divergence from the target amine .
Key Research Findings and Trends
Role of the 4-Chlorophenyl Group : This moiety consistently enhances ligand-receptor binding across analogs, likely due to its electron-withdrawing effects and hydrophobic surface area .
Amine Substitution Effects :
- Primary amines (target compound) favor polar interactions but may suffer from rapid metabolic clearance.
- Tertiary amines (analog in Section 2.1) improve stability but reduce solubility.
Biological Activity vs. Structure: Linear amine chains (target compound) are understudied but may target monoamine transporters or GPCRs. Heterocyclic derivatives (e.g., imidazole) dominate in enzyme inhibition applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
